Cas no 5022-48-0 (5-Chloro-2-hydroxybenzohydrazide)
5-Chloro-2-hydroxybenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-hydroxybenzohydrazide
- Benzoic acid,5-chloro-2-hydroxy-, hydrazide
- 2-???-4-chlorophenol
- 2-hydroxy-5-chlorobenzhydrazide
- 5-Chlor-2-hydroxy-benzoesaeure-hydrazid
- 5-chloro-2-hydroxybenzohydrazide(SALTDATA: FREE)
- 5-chloro-2-hydroxy-benzoic acid hydrazide
- 5-chloro-2-hydroxy-benzoylhydrazide
- 5-chlorosalicylhydrazide
- 5-chloro-salicylic acid hydrazide
- 5-Chlor-salicylsaeure-hydrazid
- DTXSID80383469
- Z71422317
- MFCD01001347
- 5-chloro-2-hydroxybenzoic acid hydrazide
- EN300-13703
- SCHEMBL3277584
- A923720
- SB86048
- MIVLIGXZOGZELS-UHFFFAOYSA-N
- AKOS000202668
- 5022-48-0
- CS-0308863
- 5-CHLORO-2-HYDROXY-BENZOICACIDHYDRAZIDE
- Oprea1_533447
- FT-0709829
- AS-11536
- G28547
- BBL015495
- STK073449
- DB-071136
- ALBB-002516
-
- MDL: MFCD01001347
- Inchi: 1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
- InChI Key: MIVLIGXZOGZELS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(NN)=O)C=1)O
Computed Properties
- Exact Mass: 186.02000
- Monoisotopic Mass: 186.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.4A^2
Experimental Properties
- Density: 1.465
- Melting Point: 190-202°C
- Refractive Index: 1.634
- PSA: 75.35000
- LogP: 1.74030
5-Chloro-2-hydroxybenzohydrazide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-Chloro-2-hydroxybenzohydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-Chloro-2-hydroxybenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061378-1g |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 95% | 1g |
£123.00 | 2022-02-28 | |
| Fluorochem | 061378-5g |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 95% | 5g |
£372.00 | 2022-02-28 | |
| TRC | C422073-100mg |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 100mg |
$201.00 | 2023-05-18 | ||
| TRC | C422073-250mg |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 250mg |
$408.00 | 2023-05-18 | ||
| TRC | C422073-500mg |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 500mg |
$626.00 | 2023-05-18 | ||
| TRC | C422073-1g |
5-Chloro-2-hydroxybenzohydrazide |
5022-48-0 | 1g |
$ 740.00 | 2022-06-06 | ||
| abcr | AB214060-1 g |
5-Chloro-2-hydroxybenzohydrazide; 95% |
5022-48-0 | 1g |
€197.30 | 2023-05-06 | ||
| abcr | AB214060-5 g |
5-Chloro-2-hydroxybenzohydrazide; 95% |
5022-48-0 | 5g |
€456.10 | 2023-05-06 | ||
| abcr | AB214060-10 g |
5-Chloro-2-hydroxybenzohydrazide; 95% |
5022-48-0 | 10g |
€773.40 | 2023-05-06 | ||
| abcr | AB214060-1g |
5-Chloro-2-hydroxybenzohydrazide, 95%; . |
5022-48-0 | 95% | 1g |
€197.00 | 2025-02-17 |
5-Chloro-2-hydroxybenzohydrazide Suppliers
5-Chloro-2-hydroxybenzohydrazide Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 5-Chloro-2-hydroxybenzohydrazide
5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0): An Overview of Its Properties, Applications, and Recent Research
5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-hydroxy-5-chlorobenzohydrazide, is characterized by its unique molecular structure, which includes a chlorine atom and a hydroxyl group attached to a benzene ring. These functional groups contribute to its reactivity and potential utility in various chemical reactions and biological processes.
The molecular formula of 5-Chloro-2-hydroxybenzohydrazide is C7H7ClN2O2, and its molecular weight is approximately 184.60 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced under specific conditions.
In the context of chemical synthesis, 5-Chloro-2-hydroxybenzohydrazide serves as an important intermediate in the preparation of various derivatives and analogs. Its reactivity with different functional groups makes it a valuable starting material for the synthesis of compounds with diverse biological activities. For instance, it can be used to synthesize hydrazones, which are known for their potential as antioxidants and anti-inflammatory agents.
Recent research has highlighted the potential of 5-Chloro-2-hydroxybenzohydrazide in the development of new pharmaceuticals. Studies have shown that compounds derived from this hydrazide exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 5-Chloro-2-hydroxybenzohydrazide exhibited potent inhibitory effects against several strains of bacteria and viruses.
In the field of medicinal chemistry, 5-Chloro-2-hydroxybenzohydrazide has been explored for its potential as a lead compound in drug discovery. Researchers have synthesized various derivatives by modifying the functional groups attached to the benzene ring. These modifications have led to the identification of compounds with improved pharmacological profiles and reduced toxicity. One such derivative was found to exhibit selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.
The biological activity of 5-Chloro-2-hydroxybenzohydrazide can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit enzymes involved in cellular metabolism and signaling pathways. This property makes it a promising candidate for the development of targeted therapies for various diseases.
In addition to its pharmaceutical applications, 5-Chloro-2-hydroxybenzohydrazide has also found use in other areas such as materials science and environmental chemistry. Its ability to form stable complexes with metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation processes.
The environmental impact of 5-Chloro-2-hydroxybenzohydrazide is another area of interest for researchers. Studies have been conducted to evaluate its biodegradability and potential environmental toxicity. While initial results suggest that it is relatively stable under environmental conditions, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, 5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique molecular structure and reactivity make it a valuable intermediate in chemical synthesis and a promising lead compound for drug discovery. Ongoing research continues to uncover new properties and applications of this compound, highlighting its significance in various scientific disciplines.
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